2-Heptanol (CAS 543-49-7), also known industrially as methyl amyl carbinol (MAC), is a secondary aliphatic alcohol characterized by a hydroxyl group on the second carbon of its seven-carbon chain. In industrial procurement, it is primarily valued as a flotation frother, a specialty solvent, and a chiral precursor for flavor and fragrance esters. It features a boiling point of approximately 159 °C and a water solubility of 3.27 g/L [1]. Unlike primary alcohols, its secondary hydroxyl group introduces a stereocenter, allowing it to be resolved into (R)- and (S)-enantiomers, while its specific hydrophobic-hydrophilic balance makes it a highly effective surface-active agent in mineral beneficiation circuits [2].
Substituting 2-heptanol with its primary analog, 1-heptanol, or industry-standard frothers like methyl isobutyl carbinol (MIBC) fundamentally alters process thermodynamics and separation efficiency. In solvent applications, replacing 2-heptanol with 1-heptanol increases the boiling point from 159 °C to 176 °C, slowing evaporation rates and risking solvent entrapment in fast-drying coatings [1]. In mineral and coal flotation, substituting 2-heptanol (MAC) with the commodity frother MIBC leads to lower combustible recovery, because 2-heptanol possesses a lower critical coalescence concentration (CCC) and lower water solubility, enabling it to maintain finer bubble sizes at reduced dosages [2]. Furthermore, 1-heptanol is achiral and cannot serve as a precursor for enantiopure secondary esters required in stereospecific fragrance formulations.
In froth flotation systems, the efficiency of a frother is measured by its Critical Coalescence Concentration (CCC). 2-Heptanol demonstrates a CCC of 7.76 × 10^-5 mol/L, whereas the industry standard MIBC requires a higher concentration of 9.78 × 10^-5 mol/L to achieve the same bubble size reduction [1].
| Evidence Dimension | Critical Coalescence Concentration (CCC) |
| Target Compound Data | 7.76 × 10^-5 mol/L (2-Heptanol) |
| Comparator Or Baseline | 9.78 × 10^-5 mol/L (MIBC) |
| Quantified Difference | 2-Heptanol achieves critical bubble stability at a ~20.6% lower molar concentration than MIBC. |
| Conditions | Nitrogen gas dispersion in a 4 cm × 20 cm micro-flotation cell. |
Allows plant operators to reduce frother dosage while maintaining optimal bubble size and froth stability.
In continuous column flotation tests of ultrafine coal, 2-heptanol (MAC) ranked among the top three frothers for separation efficiency, recovering over 80% of combustible material with a concentrate ash content of 10-15%. In contrast, the industry-standard MIBC provided the weakest performance for combustible recovery under identical conditions [1].
| Evidence Dimension | Combustible Material Recovery |
| Target Compound Data | >80% recovery (2-Heptanol / MAC) |
| Comparator Or Baseline | Weakest recovery performance (MIBC) |
| Quantified Difference | 2-Heptanol significantly outperforms MIBC in total combustible recovery while maintaining low ash content. |
| Conditions | 5-cm diameter laboratory flotation column processing ultrafine coal. |
Directly increases product yield in mining and coal beneficiation operations compared to standard commodity frothers.
The position of the hydroxyl group significantly impacts the thermal properties of heptanol isomers. 2-Heptanol exhibits a boiling point of 159 °C, whereas its primary analog, 1-heptanol, boils at 176 °C [1]. This lower boiling point translates to a faster evaporation rate under standard atmospheric conditions.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 159 °C (2-Heptanol) |
| Comparator Or Baseline | 176 °C (1-Heptanol) |
| Quantified Difference | 17 °C lower boiling point for the secondary alcohol. |
| Conditions | Standard atmospheric pressure (100 kPa). |
Prevents solvent entrapment and accelerates drying times in industrial resin and coating formulations where 1-heptanol would linger.
Unlike 1-heptanol, which is achiral, 2-heptanol can be enzymatically resolved into highly pure enantiomers. Using Lipase B from Candida antarctica, racemic 2-heptanol undergoes stereoselective acylation to yield S-(+)-2-heptanol with an enantiomeric excess (e.e.) of >99% and a reaction yield of 44% (near the 50% theoretical maximum) [1].
| Evidence Dimension | Enantiomeric Excess (e.e.) |
| Target Compound Data | >99% e.e. for S-(+)-2-heptanol |
| Comparator Or Baseline | 0% (1-Heptanol is achiral and cannot form enantiopure derivatives) |
| Quantified Difference | Provides >99% optical purity for chiral downstream synthesis, impossible with the primary alcohol analog. |
| Conditions | Enzymatic acylation using Candida antarctica Lipase B and vinyl acetate/succinic anhydride at 35-38 °C. |
Crucial for pharmaceutical and fragrance procurement where specific stereoisomers are required for biological activity or exact olfactory profiles.
Based on its low Critical Coalescence Concentration and higher combustible recovery rates compared to MIBC, 2-heptanol (procured industrially as MAC) is a targeted frother for ultrafine coal and complex mineral flotation circuits where maximizing yield without increasing ash content is required[1].
Due to its 159 °C boiling point—17 °C lower than 1-heptanol—2-heptanol is utilized as a specialty solvent and diluent in coating formulations. It provides the necessary solvency for resins while ensuring a faster, more controlled flash-off phase, preventing defects associated with solvent entrapment [2].
As a chiral secondary alcohol, 2-heptanol is a vital precursor for the biocatalytic synthesis of stereospecific esters, such as (R)-2-heptyl acetate. Its ability to be resolved to >99% enantiomeric excess makes it strictly non-interchangeable with 1-heptanol in the procurement of target-specific tropical and fruity fragrance ingredients[3].
Flammable;Irritant